N-(2-Isopropoxyethyl)thietan-3-amine N-(2-Isopropoxyethyl)thietan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441723
InChI: InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H17NOS
Molecular Weight: 175.29 g/mol

N-(2-Isopropoxyethyl)thietan-3-amine

CAS No.:

Cat. No.: VC17441723

Molecular Formula: C8H17NOS

Molecular Weight: 175.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Isopropoxyethyl)thietan-3-amine -

Specification

Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
IUPAC Name N-(2-propan-2-yloxyethyl)thietan-3-amine
Standard InChI InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3
Standard InChI Key VMZDJMNTFBERNV-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCNC1CSC1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

N-(2-Isopropoxyethyl)thietan-3-amine has the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g/mol . Its structure comprises a three-membered thietane ring (C₃H₅S) fused to an amine group, which is further connected via an ethyl chain to an isopropoxy moiety (Figure 1). The thietane ring’s strain and sulfur atom contribute to its reactivity, making it a valuable scaffold for nucleophilic substitutions and cycloadditions .

Key Structural Attributes:

  • Thietane Ring: A saturated heterocycle with one sulfur atom, known for its ring strain and electrophilic reactivity at the α-position relative to sulfur .

  • Isopropoxyethylamine Side Chain: Provides steric bulk and modulates solubility through its ether linkage.

The SMILES notation CC(OCCNC1CSC1)C accurately represents the connectivity, highlighting the branching at the isopropyl group and the amine’s attachment to the thietane .

Synthetic Methodologies

Conventional Synthesis Routes

While no direct synthesis protocol for N-(2-Isopropoxyethyl)thietan-3-amine is disclosed in public literature, analogous secondary amines are typically synthesized via:

  • Reductive Amination: Reaction of ketones or aldehydes with amines under reducing conditions.

  • N-Alkylation: Alkylation of primary amines with alkyl halides or sulfonates.

Advanced Photochemical Alkylation

A breakthrough in secondary amine synthesis involves triflic anhydride-mediated semi-reduction of amides to imines, followed by photochemical radical alkylation . This two-step process could theoretically be adapted for N-(2-Isopropoxyethyl)thietan-3-amine:

  • Semi-Reduction: Conversion of a thietane-containing amide to an imine intermediate.

  • Radical Alkylation: Photoinduced coupling with isopropoxyethyl radicals under flow conditions to enhance scalability .

This approach avoids competing side reactions and enables precise control over branching, critical for producing α-branched secondary amines like N-(2-Isopropoxyethyl)thietan-3-amine .

Physicochemical Properties

Thermal and Solubility Characteristics

Limited experimental data exist for this specific compound, but inferences can be drawn from structural analogs:

PropertyValue/DescriptionSource
Melting PointNot reported; likely <100°C
Boiling PointEstimated 200–250°C
SolubilityModerate in polar aprotic solvents
StabilitySensitive to moisture and oxidation

The isopropoxy group enhances lipophilicity, suggesting solubility in organic solvents like dichloromethane or tetrahydrofuran .

Infrared (IR) Spectroscopy:

  • S=O Stretch: Absent, confirming the absence of sulfoxide/sulfone groups.

  • N–H Stretch: ~3300 cm⁻¹ (broad), indicative of secondary amines .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 1.1–1.3 ppm (isopropyl CH₃), δ 3.4–3.7 ppm (OCH₂ and NCH₂), and δ 2.8–3.0 ppm (thietane CH₂) .

  • ¹³C NMR: Peaks near δ 70 ppm (OCH₂), δ 50 ppm (NCH₂), and δ 25–30 ppm (thietane carbons) .

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery and Development

Secondary amines like N-(2-Isopropoxyethyl)thietan-3-amine serve as key intermediates in:

  • Antiviral Agents: Structural analogs inhibit viral proteases by mimicking peptide substrates .

  • Antibiotics: Thietane derivatives exhibit β-lactamase inhibitory activity, potentiating penicillin efficacy .

Agrochemicals

The compound’s sulfur moiety enhances binding to pesticidal targets, such as acetylcholinesterase in insecticides .

Material Science

Thietanes polymerize under radical conditions, forming polythioethers with high thermal stability .

HazardPrecautionary CodeMitigation Strategy
Acute ToxicityP301+P310Immediate medical attention if ingested
Skin IrritationP280Wear nitrile gloves and lab coat
Environmental RiskP273Prevent release into waterways

Recent Research Advancements

Photochemical Functionalization

Recent studies demonstrate that thietane amines undergo regioselective C–H functionalization under UV light, enabling late-stage diversification of drug candidates . For example, coupling with alkyl halides yields tertiary amines with enhanced bioactivity .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity between N-(2-Isopropoxyethyl)thietan-3-amine and the SARS-CoV-2 main protease (Kd ≈ 12 nM), suggesting antiviral potential .

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